2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 210428-37-8
VCID: VC7958191
InChI: InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
SMILES: C1=CC2=C(C=C1Cl)N=C(S2)CCN
Molecular Formula: C9H9ClN2S
Molecular Weight: 212.7 g/mol

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine

CAS No.: 210428-37-8

Cat. No.: VC7958191

Molecular Formula: C9H9ClN2S

Molecular Weight: 212.7 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine - 210428-37-8

Specification

CAS No. 210428-37-8
Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
IUPAC Name 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2
Standard InChI Key WLRNHOUULSVXDQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)N=C(S2)CCN
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(S2)CCN

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine consists of a benzothiazole scaffold—a bicyclic system combining a benzene ring fused to a thiazole moiety—substituted at the 5-position with a chlorine atom and at the 2-position with an ethanamine group. The molecular formula C₉H₉ClN₂S corresponds to a molar mass of 212.70 g/mol. Key structural identifiers include:

  • SMILES: C1=CC2=C(C=C1Cl)N=C(S2)CCN

  • InChIKey: WLRNHOUULSVXDQ-UHFFFAOYSA-N

  • CAS Registry: 210428-41-4

The chlorine atom at C5 introduces electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic reactivity at the thiazole nitrogen. The ethanamine side chain provides a flexible, nucleophilic terminus, facilitating interactions with biological targets or further chemical modifications.

Predicted Physicochemical Properties

Collision cross-section (CCS) data, derived from ion mobility spectrometry, offers insights into the compound’s gas-phase conformations (Table 1). The [M+H]+ adduct exhibits a CCS of 141.0 Ų, suggesting a compact structure stabilized by intramolecular hydrogen bonding between the amine and thiazole sulfur .

Table 1: Predicted Collision Cross-Sections for Adducts of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine

Adductm/zCCS (Ų)
[M+H]+213.02478141.0
[M+Na]+235.00672155.1
[M+NH4]+230.05132151.3
[M-H]-211.01022144.4

Synthetic Methodologies

General Synthesis of Benzothiazole Derivatives

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. For 5-chloro derivatives, chlorination is achieved either before or after cyclization. A representative pathway involves:

  • Chlorination of 2-Aminothiophenol: Treatment with chlorine gas or N-chlorosuccinimide introduces the chloro substituent at the 5-position.

  • Cyclization with Ethyl Bromopyruvate: Condensation under acidic conditions forms the thiazole ring, followed by nucleophilic substitution to attach the ethanamine side chain .

Optimization and Industrial Scalability

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20% compared to conventional heating. Industrial production may employ continuous-flow reactors to enhance reproducibility and minimize byproducts.

Biological Activity and Mechanistic Hypotheses

Putative Mechanism of Action

The ethanamine moiety may act as a hydrogen bond donor, enhancing affinity for enzymatic active sites. Molecular docking simulations suggest potential interactions with:

  • Dopamine D2 Receptors: Modulation of dopaminergic signaling, inferred from similar compounds’ antiparkinsonian effects.

  • MAP Kinase Pathways: Disruption of ERK1/2 phosphorylation, inhibiting proliferation in solid tumors .

Applications in Materials Science

Corrosion Inhibition

Benzothiazole derivatives form chelate complexes with metal surfaces, reducing oxidation rates in acidic environments. Electrochemical impedance spectroscopy (EIS) data for analogs show inhibition efficiencies >85% at 10 mM concentrations.

Fluorescent Probes

The conjugated π-system of the benzothiazole core enables applications in bioimaging. Quantum yield (Φ) values of 0.4–0.6 have been reported for nitro-substituted analogs in lipid bilayer studies .

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